molecular formula C8H11NO3 B13797758 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)

7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)

Cat. No.: B13797758
M. Wt: 169.18 g/mol
InChI Key: VCGOAYLNYLFPAL-YLWLKBPMSA-N
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Description

7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI): is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) typically involves the use of cyclopentenes and palladium-catalyzed reactions. One method includes the 1,2-aminoacyloxylation of cyclopentenes to produce oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction proceeds efficiently with a broad array of substrates, and the products can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) undergoes various chemical reactions, including electrophilic chalcogenation reactions. These reactions involve the addition of electrophilic species such as sulfenylation and selenenylation . The reactions proceed trans-stereospecifically with the formation of 1,2-addition products .

Common Reagents and Conditions: Common reagents used in these reactions include electrophilic chalcogen species. The reactions are typically carried out under controlled conditions to ensure the desired stereospecificity and regioselectivity .

Major Products: The major products formed from these reactions are 1,2-addition products resulting from the exo-attack by the electrophile .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In the field of biology and medicine, 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents .

Industry: In industry, this compound is used in the production of various chemical products. Its unique structure and reactivity make it a valuable component in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Azabicyclo[221]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) involves its interaction with specific molecular targets and pathways its unique structure suggests that it may interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-12-7(11)8-3-2-5(9-8)4-6(8)10/h5,9H,2-4H2,1H3/t5-,8+/m0/s1

InChI Key

VCGOAYLNYLFPAL-YLWLKBPMSA-N

Isomeric SMILES

COC(=O)[C@]12CC[C@H](N1)CC2=O

Canonical SMILES

COC(=O)C12CCC(N1)CC2=O

Origin of Product

United States

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